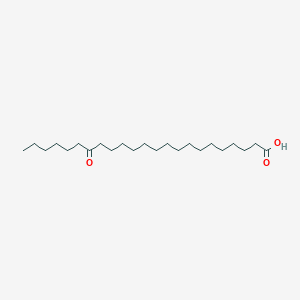
17-Oxotricosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Oxotricosanoic acid is a long-chain fatty acid with the molecular formula C23H44O3 It is a derivative of tricosanoic acid, characterized by the presence of a keto group at the 17th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-oxotricosanoic acid typically involves the oxidation of tricosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the 17th carbon to a keto group.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective oxidation. These methods are preferred for large-scale production due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: 17-Oxotricosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.
Major Products:
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 17-hydroxytricosanoic acid.
Substitution: Formation of various substituted tricosanoic acid derivatives.
Scientific Research Applications
17-Oxotricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 17-oxotricosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism by influencing enzymes involved in fatty acid oxidation and synthesis. Additionally, its keto group allows it to participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Tricosanoic Acid: The parent compound, lacking the keto group at the 17th position.
14-Oxotricosanoic Acid: Another derivative with a keto group at the 14th carbon position.
15-Oxotricosanoic Acid: Similar structure with the keto group at the 15th carbon position.
Uniqueness: 17-Oxotricosanoic acid is unique due to its specific keto group placement, which imparts distinct chemical reactivity and biological activity compared to other oxotricosanoic acid derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
821805-10-1 |
|---|---|
Molecular Formula |
C23H44O3 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
17-oxotricosanoic acid |
InChI |
InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26) |
InChI Key |
WUWFEFUPTVCEDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















